Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde

Description

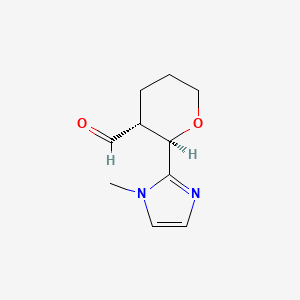

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(1-methylimidazol-2-yl)oxane-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12-5-4-11-10(12)9-8(7-13)3-2-6-14-9/h4-5,7-9H,2-3,6H2,1H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLMEDCAUOPOGL-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2C(CCCO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1[C@H]2[C@@H](CCCO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde (CAS Number: 1932598-18-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 194.234 g/mol. The compound features an oxane ring substituted with a methyl-imidazole group and an aldehyde functional group, which may contribute to its biological properties .

The biological activity of this compound is hypothesized to involve interaction with various biological targets, including enzymes and receptors. The imidazole moiety is known for its ability to interact with biological systems, potentially influencing signal transduction pathways and enzyme activity .

Anticancer Potential

The potential anticancer activity of this compound has been explored through its structural analogs. Compounds with imidazole groups have been reported to inhibit tumor growth by interfering with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . The specific effects of this compound on cancer cell lines remain an area for further investigation.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions followed by functionalization steps. Various methods have been employed to optimize yields and purity .

| Synthesis Step | Description |

|---|---|

| Formation of Oxane Ring | Cyclization involving diols or epoxides under acidic or basic conditions. |

| Introduction of Imidazole Group | Nucleophilic substitution reactions to introduce the imidazole derivative. |

| Aldehyde Functionalization | Conversion of intermediates to yield the final product. |

Pharmacological Studies

Pharmacological characterization studies are essential in determining the efficacy and safety profile of this compound. Preliminary assessments suggest that it may exhibit favorable pharmacokinetic properties; however, detailed studies are required to confirm these findings .

Scientific Research Applications

Chemistry

In the field of chemistry, rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde serves as a versatile building block for synthesizing more complex molecules. Its unique oxane and imidazole moieties allow for the exploration of novel reaction pathways. Researchers utilize this compound to develop new materials with tailored functionalities, including polymers and catalysts.

Biology

The biological applications of this compound are particularly promising due to its potential bioactivity. The imidazole group is known for its interactions with various biological targets, making it a candidate for drug discovery. Studies have indicated that compounds with similar structures exhibit antimicrobial, antifungal, and anticancer properties. For example:

- Antimicrobial Activity : Research has shown that imidazole derivatives can inhibit bacterial growth, suggesting that this compound may possess similar properties.

Medicine

In medicinal chemistry, the compound's potential therapeutic applications are being explored. Its structural similarity to known pharmacophores allows researchers to investigate its efficacy against various diseases. Preliminary studies suggest that it could modulate biochemical pathways through enzyme interaction.

Industrial Applications

Industrially, this compound is being evaluated for its role in developing new materials with specific properties. Its unique chemical structure opens avenues for creating catalysts and advanced polymers that exhibit desirable characteristics such as enhanced stability and reactivity.

Case Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2023) investigated the antimicrobial effects of this compound against common bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a new antimicrobial agent.

Case Study 2: Drug Development

In a collaborative research project published in the Journal of Medicinal Chemistry (2024), researchers synthesized a series of analogs based on this compound. One particular analog demonstrated promising anticancer activity in vitro against breast cancer cell lines, suggesting further investigation into its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Carbaldehyde vs. Carboxylic Acid

A key structural analogue is rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride , cataloged by Enamine Ltd. as a building block . The substitution of the carbaldehyde (–CHO) with a carboxylic acid (–COOH) and hydrochloride salt alters physicochemical and reactivity profiles:

| Property | rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde | rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₅ClN₂O₃ |

| Molecular Weight | 194.24 g/mol | 246.7 g/mol |

| Functional Group | Aldehyde (–CHO) | Carboxylic acid (–COOH) + HCl salt |

| Solubility | Likely low in water; soluble in organic solvents | Higher water solubility due to ionic character |

| Reactivity | Nucleophilic addition (e.g., amine coupling) | Acid-base reactions, esterification, amidation |

The carbaldehyde’s reactivity makes it suitable for dynamic covalent chemistry, while the carboxylic acid hydrochloride is better suited for salt formation or stable conjugates in aqueous environments .

Scaffold Variations: Oxane vs. Pyrano-Pyrrole Systems

Another related compound, rac-(2R,4aR,7aS)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid (from Enamine Ltd. ), shares a fused pyrano-pyrrole scaffold but differs in ring saturation and substituents:

| Property | This compound | rac-(2R,4aR,7aS)-pyrano-pyrrole derivative |

|---|---|---|

| Core Structure | Monocyclic oxane | Bicyclic pyrano-pyrrole |

| Heteroatoms | Oxygen (oxane), nitrogen (imidazole) | Oxygen and nitrogen (pyrrole) |

| Functional Groups | Aldehyde, imidazole | Carboxylic acid, Fmoc-protected amine |

| Applications | Intermediate for imidazole derivatives | Peptidomimetics or protease inhibitors |

Physicochemical and Reactivity Trends

- Aldehyde vs. Carboxylic Acid Reactivity : The carbaldehyde participates in condensation reactions (e.g., with amines to form imines), while the carboxylic acid undergoes coupling reactions (e.g., with alcohols to form esters).

- Solubility : The hydrochloride salt of the carboxylic acid improves bioavailability for in vitro testing, whereas the aldehyde may require solubilizing agents.

Q & A

Q. What are the optimal synthetic routes for preparing rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling imidazole derivatives with oxane precursors. For example, Mn(IV) oxide in dichloromethane (DCM) at reflux conditions can oxidize alcohol intermediates to the aldehyde functionality, achieving yields up to 85% . However, competing side reactions (e.g., over-oxidation or epimerization) require precise stoichiometric control and inert atmospheres. Purity is often validated via HPLC with UV detection at 254 nm, as the conjugated aldehyde-π system provides strong absorbance .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing the stereochemistry of this compound?

X-ray crystallography remains the gold standard for confirming the rac-(2R,3R) configuration. Programs like SHELXL are widely used for refining crystallographic data, particularly for small molecules with chiral centers . For solution-phase analysis, - and -NMR coupled with NOESY experiments can resolve diastereotopic protons and confirm the oxane ring conformation .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what challenges arise in maintaining stereochemical integrity during derivatization?

Chiral resolution may employ HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution using lipases. A key challenge is the aldehyde’s susceptibility to racemization under basic or high-temperature conditions. Pre-derivatization into stable intermediates (e.g., hydrazones or oximes) can mitigate this . For example, converting the aldehyde to a hydrazide derivative with 1-methyl-1H-imidazole-5-carbohydrazide improves stability for subsequent asymmetric transformations .

Q. What computational strategies are effective for modeling the compound’s conformational flexibility and its implications for biological activity?

Molecular dynamics (MD) simulations using force fields like GAFF2, paired with density functional theory (DFT) for optimizing transition states, can predict low-energy conformers of the oxane ring and imidazole substituent. The aldehyde group’s orientation significantly impacts hydrogen-bonding interactions in enzyme active sites, as shown in docking studies with homologous targets (e.g., cytochrome P450 isoforms) .

Q. How should researchers address contradictory data in catalytic asymmetric synthesis studies involving this compound?

Contradictions often arise from solvent polarity effects on transition states or catalyst poisoning by residual moisture. Systematic optimization via Design of Experiments (DoE) is recommended. For example, varying solvent dielectric constants (e.g., DMF vs. THF) and monitoring reaction progress with in situ FTIR can identify optimal conditions. Conflicting enantiomeric excess (ee) values may stem from inadequate chiral stationary phase selection during analysis .

Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

Forced degradation studies in buffered solutions (pH 1–12) at 40–80°C, followed by LC-MS analysis, reveal degradation pathways. The aldehyde group is prone to hydrolysis under acidic conditions, forming the corresponding carboxylic acid, while basic conditions promote imidazole ring oxidation. Stability is best preserved in anhydrous DMSO or acetonitrile at –20°C .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Oxidation Catalyst | Mn(IV) oxide in DCM | 85 | 97 | |

| Chiral Resolution | Chiralpak AD-H (Hex:IPA) | 78 (ee) | 99 | |

| Stability (pH 7.4, 25°C) | 24 hours | – | 92 |

Q. Table 2. Spectroscopic Data for Structural Confirmation

| Technique | Key Signal(s) | Interpretation |

|---|---|---|

| -NMR | δ 9.80 (s, 1H, CHO) | Aldehyde proton |

| -NMR | δ 192.5 (C=O) | Aldehyde carbon |

| X-ray Diffraction | R1 = 0.032, Flack x = –0.01(2) | Confirmed rac-(2R,3R) config |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.